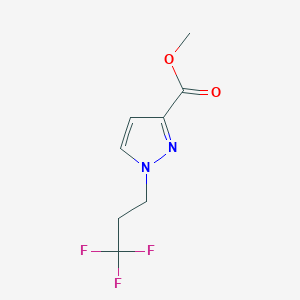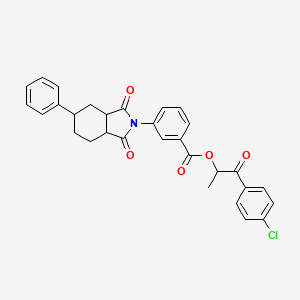![molecular formula C19H15BrN2O4 B15150073 1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15150073.png)
1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol is a complex organic compound with a unique structure that includes a bromophenyl group, an imino group, a nitro group, and a tetrahydrodibenzo[b,d]furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol typically involves the following steps:
Formation of the Imino Group: The initial step involves the reaction of 4-bromobenzaldehyde with an amine to form the imino group. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid.
Nitration: The next step involves the nitration of the dibenzo[b,d]furan moiety. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydrodibenzo[b,d]furan structure. This step may require specific conditions such as elevated temperatures and the presence of a strong acid or base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol can be compared with other similar compounds, such as:
- 1-{(E)-[(4-fluorophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
- 1-{(E)-[(4-iodophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
- 1-{(E)-[(4-chlorophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
These compounds share similar structures but differ in the halogen substituent on the phenyl group
Propiedades
Fórmula molecular |
C19H15BrN2O4 |
|---|---|
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)iminomethyl]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C19H15BrN2O4/c20-11-5-7-12(8-6-11)21-10-14-18-13-3-1-2-4-16(13)26-17(18)9-15(19(14)23)22(24)25/h5-10,23H,1-4H2 |
Clave InChI |
RLUQSFRGGIVKNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)C=C(C(=C3C=NC4=CC=C(C=C4)Br)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B15149994.png)
![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B15150004.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B15150011.png)
![3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15150012.png)

![N-(3-{2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15150016.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150023.png)

![N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide](/img/structure/B15150043.png)
![6-(3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B15150063.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15150064.png)
![N'-[(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide](/img/structure/B15150081.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15150088.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B15150089.png)
